Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
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Overview
Description
“Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate” is a chemical compound with the CAS Number: 154928-90-2. Its molecular weight is 183.21 and its IUPAC name is methyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dry place .Scientific Research Applications
Analytical and Structural Characterization
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been studied for comprehensive analytical and structural characterization. Techniques like gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopies have been employed. Quantum calculations with density functional theory are also used to understand the molecular geometry and infrared absorption bands of such compounds (Dybowski et al., 2021).
Synthesis of Hybrid Anticonvulsants
Research has been conducted on synthesizing new hybrid molecules from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, which are potential new hybrid anticonvulsants. These compounds join chemical fragments of well-known antiepileptic drugs (AEDs), displaying broad-spectrum anticonvulsant properties in preclinical models (Kamiński et al., 2016).
Application in Flavor Modification
This compound has been evaluated for its potential use in flavor modification in food and beverage applications. Studies have assessed its safety, including its metabolism, mutagenicity, and toxicity in both short-term and subchronic oral toxicity studies (Karanewsky et al., 2016).
Isoxazole Synthesis Techniques
Studies have been conducted on the specific synthesis of disubstituted isoxazoles from this compound, enabling the exploration of various chemical structures and their potential applications (Brunelle, 1981).
Alkylation Studies
Research has also focused on the alkylation of 3,5-dimethylisoxazole, a compound closely related to this compound. These studies explore the potential for creating isoxazoles with different alkyl groups, contributing to the understanding of chemical properties and reactions (Kashima et al., 1973).
Reactions with Carbonyl Compounds
There is interest in the reaction of 3,5-dimethylisoxazole with various carbonyl compounds, which is relevant for understanding the chemical behavior and potential applications of this compound in different chemical environments (Kashima et al., 1976).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with bromodomain-containing protein 4 (brd4) , which plays a crucial role in gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
It’s worth noting that similar compounds have been observed to establish a hydrogen bond with asn140 and a water-bridging hydrogen bond with tyr97 of brd4 .
Result of Action
Similar compounds have demonstrated significant anti-proliferative activity against certain cell lines .
Biochemical Analysis
Biochemical Properties
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been found to interact with several biomolecules, including enzymes and proteins. Notably, it exhibits inhibitory activities against Bromodomain-containing protein 4 (BRD4), a protein that plays a crucial role in gene expression .
Cellular Effects
The compound has demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . It influences cell function by modulating the expression of c-MYC and γ-H2AX, inducing DNA damage, inhibiting cell migration and colony formation, and arresting the cell cycle at the G1 phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with BRD4, leading to enzyme inhibition . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in a moderate inhibitory effect on PARP1 .
Properties
IUPAC Name |
methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKJNYCQZFBDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271311 |
Source
|
Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154928-90-2 |
Source
|
Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154928-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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